2-(3-Methoxyphenyl)acetimidamide
Overview
Description
2-(3-Methoxyphenyl)acetimidamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Agents
Compounds related to 2-(3-Methoxyphenyl)acetimidamide have been studied for their potential as antitumor agents. For instance, a study by (Greene et al., 2016) investigated a series of 3-phenoxy-1,4-diarylazetidin-2-ones, which showed potent antiproliferative compounds in breast cancer cells. These compounds inhibited the polymerization of tubulin, disrupted microtubular structure, and induced apoptosis.
Protein Tyrosine Phosphatase Inhibitors
A study by (Saxena et al., 2009) explored the synthesis of 2-(4-methoxyphenyl) ethyl] acetamide derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). These compounds showed promise as antidiabetic agents in various models.
Antiviral Activity
Research into the antiviral properties of related compounds has been conducted. For example, a study by (Carcelli et al., 2018) found that 2-hydroxy-3-methoxyphenyl acylhydrazones exhibited antiviral activity against herpes simplex virus and vaccinia virus, potentially due to their metal coordinating abilities.
Photodynamic Therapy
Porphyrin compounds related to this compound have been studied for their application in photodynamic therapy for cancer treatment. (Boscencu et al., 2017) designed unsymmetrical meso-tetrasubstituted phenyl porphyrins, showing potential as theranostic agents for solid tumors.
Enzyme Kinetics
In enzyme kinetics, compounds such as 2-(3′-methoxyphenyl)-N-acetyl-α-neuraminic acid have been used as synthetic substrates to study neuraminidases from viral and bacterial sources. This was demonstrated in a study by (Sedmak & Grossberg, 1973).
Synthesis of Dyes
The compound N-(3-Amino-4-methoxyphenyl)acetamide, a derivative, is an important intermediate in the production of azo disperse dyes. A study by (Zhang Qun-feng, 2008) explored its green synthesis through hydrogenation, showing its significance in the dye industry.
Multidrug Resistance Inhibition
Diterpenes related to this compound have been evaluated for their role in reversing multidrug resistance in tumor cells. (Duarte et al., 2006) found that macrocyclic lathyrane diterpenes inhibited the efflux of rhodamine 123 in human MDR1 gene transfected mouse lymphoma cells.
Properties
IUPAC Name |
2-(3-methoxyphenyl)ethanimidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H3,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJPASBCPDHGFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401911 | |
Record name | 2-(3-methoxyphenyl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6487-98-5 | |
Record name | 2-(3-methoxyphenyl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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